Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Overview
Description
Endogenous P2Y receptor agonist which preferentially activates P2Y6. Antagonist and agonist activities reported at human P2Y14 receptors. Potent full agonist at rat P2Y12 (EC50 = 350 nM).
Biological Activity
Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate (hereafter referred to as TDP) is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of TDP, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.
TDP is a complex phosphonate compound featuring a pyrimidine derivative and a phosphate group. Its structure allows for interactions with biological membranes and proteins, which may influence its biological activity. The presence of hydroxyl groups in the oxolan moiety is significant for hydrogen bonding, potentially enhancing its solubility and reactivity in biological systems.
Membrane Permeabilization
Research indicates that TDP can permeabilize bacterial membranes. A study demonstrated that treatment with TDP led to significant disruption of the cytoplasmic and outer membranes in Salmonella enteritidis, resulting in the release of intracellular components such as DNA and proteins. This effect was shown to be concentration-dependent, with higher concentrations leading to increased membrane permeability and cell death .
Cytotoxicity
The cytotoxic effects of TDP have been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency in inhibiting cell growth. For instance, TDP exhibited significant cytotoxic effects on cancer cell lines, showcasing its potential as an anticancer agent. In particular, it has shown selective activity against certain types of cancer cells while exhibiting lower toxicity towards normal cells .
Alkalinity Effects
The biological activity of TDP is also influenced by pH levels. Studies have reported that the alkaline nature of TDP solutions enhances its efficacy in disrupting bacterial membranes. When the pH was adjusted to neutral (around 7), the cytotoxic effects were significantly reduced, highlighting the importance of pH in mediating TDP's biological activity .
Antimicrobial Activity
A notable study evaluated the antimicrobial efficacy of TDP in decontaminating poultry products. The results indicated that TDP effectively reduced the bacterial load by damaging lipid components within bacterial membranes. In experiments comparing TDP with organic acids, TDP demonstrated superior antimicrobial properties against Pseudomonas spp. and other spoilage organisms .
Anticancer Potential
In another study focused on cancer therapeutics, TDP was tested against various human cancer cell lines. The results showed that compounds structurally related to TDP exhibited substantial inhibition of tumor cell proliferation, particularly in lung cancer cells (A549) and others. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .
Tables Summarizing Key Findings
Properties
IUPAC Name |
trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O12P2.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFASEGWJDXDCKZ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na3O12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.